Phenazopyridine

Beschreibung

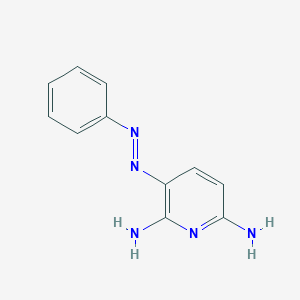

This compound is a diaminopyridine that is 2,6-diaminopyridine substituted at position 3 by a phenylazo group. A local anesthetic that has topical analgesic effect on mucosa lining of the urinary tract. Its use is limited by problems with toxicity (primarily blood disorders) and potential carcinogenicity. It has a role as a local anaesthetic, a non-narcotic analgesic, a carcinogenic agent and an anticoronaviral agent. It is a diaminopyridine and a monoazo compound. It is a conjugate base of a this compound(1+).

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1987 and has 4 investigational indications.

Eigenschaften

IUPAC Name |

3-phenyldiazenylpyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFYXYFORQJZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023445 | |

| Record name | Phenazopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Brick-red microcrystals, slight violet luster; aq soln are yellow to brick-red slightly sol in cold water, 1 part in 300; sol in boiling water, 1 part in 20; 1 part is sol in 100 parts glycerol usp; slightly sol in alcohol, lanolin; sol in ethylene and propylene glycols, acetic acid; insol in acetone, benzene, chloroform, ether, toluene /Phenazopyridine hydrochloride/ | |

| Record name | PHENAZOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

BROWNISH-YELLOW CRYSTALS | |

CAS No. |

94-78-0 | |

| Record name | Phenazopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenazopyridine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenazopyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01438 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenazopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenazopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENAZOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2J09EMJ52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENAZOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

139 °C | |

| Record name | Phenazopyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01438 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENAZOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Phenazopyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenazopyridine is a urinary tract analgesic widely used for the symptomatic relief of pain, burning, urgency, and frequency associated with lower urinary tract irritation.[1][2] Despite its long history of clinical use, its precise mechanism of action has not been fully elucidated.[3][4] This document synthesizes current research to provide a comprehensive technical overview of its pharmacokinetics, proposed molecular mechanisms, and metabolic pathways. It is established that this compound exerts a topical analgesic effect directly on the urinary tract mucosa.[4] This action is attributed to its rapid renal excretion, which concentrates the unchanged, active drug in the urine where it can interact with the urothelium and associated nerve fibers. Emerging evidence points towards the inhibition of specific ion channels and sensory nerve fibers as the primary mode of its analgesic effect.

Pharmacokinetics and Metabolism

The therapeutic effect of this compound is intrinsically linked to its pharmacokinetic profile, which facilitates the delivery of the active compound to its site of action in the lower urinary tract.

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. The time to reach maximum plasma concentration (Tmax) is typically between 2 to 3 hours. While the exact site of absorption is not known, it is believed to involve two distinct regions. The elimination half-life has been reported inconsistently, with one study noting an average of 7.35 hours in rats and another suggesting 9.4 hours in humans. Information on protein binding is currently unknown.

Metabolism and Excretion

This compound is metabolized in the liver, with hydroxylation being a primary pathway. A significant portion of the drug, between 41% and 65%, is excreted unchanged by the kidneys into the urine. This rapid renal clearance is fundamental to its mechanism, as it concentrates the active drug locally in the urinary bladder.

The metabolism of this compound results in several metabolites, some of which are associated with its adverse effects. In humans, the major metabolite is 5-hydroxyl-p-aminophenol (5-hydroxyl-PAP), accounting for a significant portion of the dose. Other metabolites include p-aminophenol (PAP), N-acetyl-p-aminophenol (acetaminophen), aniline, and tri-aminopyridine. The formation of aniline is thought to be responsible for the potential adverse effect of methemoglobinemia. It is noteworthy that there are significant species-specific differences in metabolism, making animal models only partially representative of human pharmacology.

Data Presentation: Pharmacokinetics and Metabolism

The following tables summarize the key quantitative data available for this compound.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Tmax (Time to Peak Plasma Concentration) | 2 - 3 hours | Human | |

| Elimination Half-life | 7.35 hours | Rat | |

| Unchanged Drug Excreted in Urine | 41% - 65% | Human |

| Total Drug Excreted in 24 hours (Unchanged + Metabolites) | ~90% (of a 600 mg/day dose) | Human | |

Table 2: Urinary Metabolite Profile of this compound in Humans

| Metabolite | Percentage of Excreted Dose | Reference |

|---|---|---|

| Unchanged this compound | ~41% | |

| 5-hydroxyl-p-aminophenol (5-hydroxyl-PAP) | 48.3% | |

| p-aminophenol (PAP) | ~24% | |

| N-acetyl-p-aminophenol (Acetaminophen) | ~18% | |

| Aniline | ~6.9% |

| Tri-aminopyridine | Not quantified; implicated in renal toxicity | |

Note: Percentages for PAP, Acetaminophen, and Aniline are derived from a single pharmacokinetic study and may not sum to 100% with other reported values due to different study designs.

Proposed Mechanism of Action

The primary mechanism of this compound is a localized anesthetic and analgesic effect on the mucosal lining of the urinary tract. This is not a systemic effect, which explains the lack of generalized analgesia. Several molecular actions have been proposed to contribute to this localized effect.

Inhibition of Sensory Nerve Fibers

Research indicates that this compound directly inhibits nerve fibers in the bladder that respond to mechanical stimuli. Studies in rats have shown that it can directly inhibit mechanosensitive Aδ-fibers. An ex vivo mouse bladder model demonstrated that intravesical infusion of this compound at concentrations found in human urine (100–300 μM) leads to a concentration-dependent reduction in the firing of both low-threshold (LT) and high-threshold (HT) mechanosensitive afferent units during bladder distension. This suggests a direct inhibitory effect on the nerves responsible for sensing bladder fullness and pain.

Modulation of Ion Channels

The inhibition of nerve activity is likely mediated through the modulation of ion channels.

-

Voltage-Gated Sodium Channels: this compound is reported to be an inhibitor of voltage-gated sodium channels, a mechanism consistent with local anesthetics. By blocking these channels, it can prevent the propagation of action potentials along sensory nerve fibers.

-

TRPM8 Channels: Recent findings suggest that this compound can inhibit the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The TRPM8 channel is highly expressed in bladder sensory nerves and is involved in regulating sensory signaling; its inhibition may contribute significantly to the drug's analgesic activity.

Kinase Inhibition

It has also been hypothesized that this compound may hinder kinases that are involved in cell growth, metabolism, and nociception, though this mechanism is less defined.

Mandatory Visualizations

Caption: Proposed mechanism of action for this compound.

Caption: Metabolic pathway of this compound.

Experimental Protocols

Ex Vivo Mouse Bladder Mechanosensory Recording

This experimental setup was designed to directly measure the effect of this compound on bladder sensory nerve activity.

-

Preparation: An ex vivo bladder preparation is established using mice (n=13).

-

Nerve Recording: Raw nerve responses are recorded from the sensory nerves innervating the bladder.

-

Infusion: The bladder is infused intravesically with either saline (0.9% NaCl, 100 μl/min) as a control or this compound (100–300 μM).

-

Distension: Mechanosensory responses are determined by measuring action potential firing in response to bladder distension (filling from 0–50 mm Hg).

-

Data Analysis: Changes in peak firing rate, total firing rate (area under the curve), and the activation threshold are determined before and after this compound administration. Single mechanosensitive afferent units are characterized as either low-threshold (LT) or high-threshold (HT) to assess differential effects.

Caption: Experimental workflow for ex vivo bladder preparation.

Clinical Evaluation of Analgesic Efficacy During Cystoscopy

This protocol was used in a human study to assess the clinical effectiveness of this compound in reducing procedure-related pain.

-

Patient Recruitment: 97 patients undergoing cystoscopy were included and randomized into two groups.

-

Intervention Group (n=50): Patients received oral this compound (200 mg) 20 minutes before the procedure, followed by two additional 200 mg doses every 8 hours. This was used in combination with standard lidocaine gel.

-

Control Group (n=47): Patients received only the standard lidocaine gel.

-

Outcome Measures: Pain intensity was assessed by the patients using a visual analogue scale (VAS) at 3, 8, and 24 hours post-cystoscopy. Heart rate was also measured before and after the procedure as a physiological correlate of stress/pain.

-

Analysis: The VAS scores and heart rate measurements were statistically compared between the two groups to determine the analgesic efficacy of this compound. The study found that this compound significantly reduced pain intensity during and after the procedure.

Conclusion and Future Directions

The mechanism of action of this compound, while not fully defined, is best characterized as a localized topical analgesia of the urinary tract mucosa. This effect is achieved through its rapid renal excretion and subsequent direct action on bladder sensory nerves. The leading molecular hypotheses involve the inhibition of voltage-gated sodium channels and TRPM8 channels, which collectively reduce the perception of bladder pain and discomfort. Its metabolism is well-characterized, though species differences are significant.

For drug development professionals, this compound serves as a unique example of a targeted, non-systemic analgesic. Future research should focus on:

-

Definitive Target Identification: Elucidating the precise molecular targets (e.g., specific sodium channel subtypes, other TRP channels) and their binding affinities.

-

Metabolite Activity: Investigating whether any of its metabolites, particularly 5-hydroxyl-PAP, possess analgesic activity within the urinary tract.

-

Urothelial Permeation: Quantifying the rate and extent of this compound diffusion across the urothelium, especially in inflamed or damaged states, which may enhance its efficacy.

-

Clinical Trials: Further randomized controlled trials to expand its indications and optimize dosing regimens for various urological procedures and conditions.

References

An In-depth Technical Guide to the Synthesis and Derivatives of Phenazopyridine for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenazopyridine and its derivatives, with a focus on their applications in research. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support further investigation and drug development efforts.

Core Synthesis of this compound

This compound, a well-known urinary tract analgesic, is synthesized through a classic azo coupling reaction. This process involves the diazotization of an aromatic amine, followed by its reaction with an electron-rich coupling agent. In the case of this compound, aniline is the aromatic amine, and 2,6-diaminopyridine serves as the coupling partner.

General Reaction Scheme

The synthesis can be summarized in the following two steps:

-

Diazotization of Aniline: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures (0-5 °C) to form a benzenediazonium salt.

-

Azo Coupling: The resulting diazonium salt is then added to a solution of 2,6-diaminopyridine. The electrophilic diazonium ion attacks the electron-rich pyridine ring, leading to the formation of the azo compound, this compound.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a generalized procedure based on established methods for azo coupling reactions.[1][2][3]

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

2,6-Diaminopyridine

-

Sodium Acetate

-

Ice

-

Water

-

Ethanol

Procedure:

-

Diazotization of Aniline:

-

In a beaker, dissolve aniline (e.g., 1.0 equivalent) in a solution of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 1.0-1.1 equivalents) dropwise to the aniline solution, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the benzenediazonium chloride solution.

-

-

Azo Coupling Reaction:

-

In a separate beaker, dissolve 2,6-diaminopyridine (e.g., 1.0 equivalent) in water. Adjust the pH of the solution with sodium acetate to be mildly acidic.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the 2,6-diaminopyridine solution with vigorous stirring.

-

A colored precipitate of this compound hydrochloride should form.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain purified this compound hydrochloride.

-

Dry the purified crystals under vacuum.

-

Diagram of the Synthesis Workflow:

Characterization of this compound

The synthesized this compound hydrochloride can be characterized using various analytical techniques to confirm its identity and purity.

| Parameter | Data | Reference |

| Molecular Formula | C₁₁H₁₁N₅·HCl | |

| Molecular Weight | 249.70 g/mol | |

| Appearance | Light or dark red to dark violet crystalline powder | [4] |

| Melting Point | 215-218 °C | [5] |

| ¹H NMR (DMSO-d₆, δ) | δ 8.45 (br s, 4H), 8.07 (d, 1H), 7.88 (d, 2H), 7.46-7.53 (m, 6H) | |

| ¹³C NMR (DMSO-d₆, δ) | δ 155.3, 150.8, 135.1, 128.9, 125.8, 123.1, 109.3 | |

| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretch), 1630 (N=N stretch), 1580, 1480 (aromatic C=C stretch) |

This compound Derivatives in Research

This compound has served as a scaffold for the development of various derivatives with potential therapeutic applications, particularly in cancer research. These derivatives are often synthesized by modifying the aniline or pyridine rings to explore structure-activity relationships (SAR).

Synthesis of this compound Derivatives as Rev1 Inhibitors

One notable area of research is the development of this compound analogs as inhibitors of the Rev1 protein, which is involved in translesion synthesis (TLS), a DNA damage tolerance pathway often exploited by cancer cells.

General Experimental Protocol for Rev1 Inhibitor Derivatives:

-

Diazotization:

-

The corresponding substituted aniline (1.0 equivalent) is dissolved in 1 M HCl.

-

The solution is cooled to 0 °C, and an aqueous solution of sodium nitrite (1.25 equivalents) is added dropwise.

-

The mixture is stirred on ice for 20 minutes.

-

-

Coupling:

-

2,6-diaminopyridine (1.0 equivalent) is dissolved in water, and the pH is adjusted with sodium acetate.

-

The cold diazonium salt solution is added to the 2,6-diaminopyridine solution.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Table of Selected this compound Derivatives and their Biological Activity:

| Compound | Structure | Modification | Binding Affinity (Kd) to Rev1-CT (μM) | Reference |

| 1 | R = H | Unsubstituted | 15.0 ± 3.0 | |

| 2 | R = 2-CH₃ | Methyl at ortho-position | 11.0 ± 1.0 | |

| 3 | R = 3-CH₃ | Methyl at meta-position | 12.0 ± 2.0 | |

| 4 | R = 4-CH₃ | Methyl at para-position | 16.0 ± 2.0 | |

| 5 | R = 2,6-(CH₃)₂ | Dimethyl at ortho-positions | 1.0 ± 0.1 |

Kd values were determined by microscale thermophoresis (MST).

Biological Signaling Pathways

While the exact mechanism of action of this compound is not fully elucidated, research suggests its involvement in several biological pathways.

Inhibition of Bladder Mechanosensory Signaling

This compound is believed to exert its analgesic effect locally on the urinary tract mucosa. Studies have shown that it can inhibit bladder mechanosensory signaling, reducing the firing of both low-threshold and high-threshold afferent nerves in response to bladder distension. This direct inhibition of sensory nerve activity likely contributes to the relief of pain and urgency associated with urinary tract irritation.

Diagram of this compound's Effect on Bladder Mechanosensory Signaling:

Kinase Inhibition

Recent studies have proposed that this compound may act as a kinase inhibitor. This hypothesis stems from the observation that the pyridine-2,6-diamine moiety is a common motif in known kinase inhibitors. This compound has been shown to interact with several kinases, with a notable affinity for phosphatidylinositol-4-phosphate 5-kinase (PIP4K) and cyclin-G-associated kinase (GAK). The inhibition of these kinases could contribute to its analgesic and other cellular effects. The PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation, is a potential downstream target of this compound's kinase inhibitory activity.

Diagram of Hypothesized Kinase Inhibition by this compound:

References

- 1. Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for this compound Hydrochloride a Genito-urinary Antiseptic Drug | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 4. US4325870A - Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors - Google Patents [patents.google.com]

- 5. CN102311383B - this compound hydrochloride crystal compound and pharmaceutical composition tablet thereof - Google Patents [patents.google.com]

The Pharmacological Profile of Phenazopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Phenazopyridine hydrochloride is a urinary tract analgesic used for the symptomatic relief of pain, burning, urgency, and frequency associated with urinary tract infections (UTIs), surgical procedures, or other irritations of the lower urinary tract mucosa.[1][2] It functions as an adjunctive therapy, providing comfort to the patient while primary treatments, such as antibiotics, address the underlying cause.[1][3] Despite its long history of clinical use, a comprehensive understanding of its pharmacological profile is not fully elucidated, with much of the available data derived from animal studies and a limited number of human clinical trials.[1] This document provides an in-depth summary of the current scientific knowledge regarding this compound's mechanism of action, pharmacodynamics, pharmacokinetics, and toxicological profile, intended for a scientific audience.

Mechanism of Action

The precise mechanism of action for this compound is not definitively established. The prevailing hypothesis is that it exerts a direct, topical analgesic or local anesthetic effect on the mucosa of the urinary tract. The drug is rapidly excreted into the urine, where it comes into direct contact with the bladder lining to provide symptom relief.

Evidence from preclinical studies in rats suggests that this compound's analgesic effect is mediated through the inhibition of specific nerve fibers. Intravenous administration of this compound was shown to significantly and dose-dependently decrease the activity of mechanosensitive Aδ-afferent nerve fibers in the bladder, which are responsible for transmitting sharp, localized pain signals. Interestingly, it did not affect C-fiber activity, which is associated with dull, burning pain. Other proposed, though less substantiated, mechanisms include the inhibition of voltage-gated sodium channels and kinases involved in nociception. It is important to note that this compound possesses no antimicrobial properties.

Pharmacodynamics and Clinical Efficacy

This compound is indicated for the short-term relief of urinary tract discomfort and is recommended for use for no longer than the first two days of antibacterial treatment. Its efficacy has been demonstrated in several randomized, placebo-controlled clinical studies. In one such study, patients with acute uncomplicated cystitis treated with this compound experienced a significantly greater reduction in symptoms compared to placebo within six hours of the first dose.

| Parameter | This compound Group | Placebo Group | Time Point | Reference |

| Decrease in General Discomfort | 53.4% | 28.8% | 6 hours | |

| Decrease in Pain During Urination | 57.4% | 35.9% | 6 hours | |

| Decrease in Urination Frequency | 39.6% | 27.6% | 6 hours | |

| Pain Score (VAS, 0-10 scale) | From 7.3 ± 0.5 to 3.7 ± 0.4 | N/A | 6 hours | |

| Pain Score (VAS, 0-10 scale) | To 0.4 | N/A | 24 hours |

Table 1: Summary of Clinical Efficacy Data for this compound in Uncomplicated UTIs.

Pharmacokinetics

The complete pharmacokinetic profile of this compound has not been fully characterized in humans, and there are notable species-specific differences in its metabolism and excretion.

| Parameter | Human Value | Rat Value | Reference |

| Tmax (Time to Peak Concentration) | 2.48 ± 0.50 h | 0.35 ± 0.01 h | |

| Cmax (Peak Plasma Concentration) | 65.00 ± 29.23 ng/mL | 0.396 ± 0.079 µg/mL | |

| AUC(0–∞) (Area Under the Curve) | 431.77 ± 87.82 ng·h/mL | 0.373 ± 0.065 h·µg/mL | |

| Elimination Half-life (t1/2) | Not readily available | 7.35 h | |

| Renal Excretion (% Unchanged) | 41% - 65% | < 1% |

Table 2: Pharmacokinetic Parameters of this compound.

Absorption: this compound is rapidly absorbed from the gastrointestinal tract following oral administration. Some studies in humans have observed a double-peak phenomenon in the plasma concentration-time profile, which may suggest a two-site absorption model, although this requires further investigation.

Distribution: The extent of protein binding in plasma is unknown. It is believed that small quantities can cross the placenta and the blood-brain barrier. In animal models, the highest concentrations of the drug and its metabolites were found in the liver and kidneys.

Metabolism: this compound is metabolized in the liver, with hydroxylation being a primary pathway. Unlike in some animal models, the azo bond is generally not cleaved in humans. A study of urinary metabolites in humans identified 5-hydroxyl-phenazopyridine as the major metabolite, accounting for 48.3% of the dose. Other metabolites include aniline, which is associated with methemoglobinemia, and N-acetyl-p-aminophenol (acetaminophen), though the clinical relevance of the latter is considered negligible.

Excretion: The drug is rapidly excreted by the kidneys. In humans, up to 65% of an oral dose may be excreted as the unchanged parent drug in the urine. One study reported that 90% of a daily 600 mg dose was excreted within 24 hours, with 41% as unchanged drug and 49% as metabolites. In contrast, biliary excretion is a major route of elimination in rats.

Toxicology and Safety Profile

This compound generally has a good safety profile, but severe adverse events can occur, particularly with overdose, prolonged use, or in susceptible individuals.

| Toxicity Parameter | Species | Route | Value | Reference |

| Acute Toxicity (LD50) | Rat | Oral | 472 mg/kg |

Table 3: Acute Toxicity Data.

Methemoglobinemia and Hemolytic Anemia: A rare but serious toxicity is methemoglobinemia, which is thought to be caused by the aniline metabolite oxidizing hemoglobin. Patients with a glucose-6-phosphate dehydrogenase (G6PD) deficiency are at an increased risk of both methemoglobinemia and hemolytic anemia and should avoid the drug.

References

Early Investigations into the Analgesic Properties of Phenazopyridine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazopyridine, a compound synthesized in 1914, has a long history as a urinary tract analgesic.[1] Its introduction to clinical practice predates the modern era of stringent preclinical and clinical trial regulations, a fact that has significantly shaped the nature and depth of the available early scientific literature.[1] Unlike contemporary pharmaceutical development, the initial understanding of this compound's efficacy was built primarily on clinical observation rather than detailed mechanistic studies. This technical guide provides an in-depth review of the foundational, pre-2000 research on the analgesic effects of this compound, focusing on its core mechanism of action, available experimental data, and the historical context of its development.

Core Mechanism of Action: A Localized Analgesic Effect

From its early use, the primary mechanism of action attributed to this compound has been a direct topical analgesic effect on the mucosa of the urinary tract.[2] The compound is an azo dye that is rapidly absorbed and excreted by the kidneys, with a significant portion appearing unchanged in the urine.[2] This targeted delivery to the urinary system allows for a localized anesthetic effect, providing symptomatic relief from pain, burning, urgency, and frequency associated with urinary tract irritation from infections, surgery, or instrumentation. While the precise molecular interactions were not elucidated in early studies, the prevailing hypothesis was that the drug directly soothed the irritated mucosal lining.

Preclinical Studies

Early preclinical research on this compound, conducted in an era with different standards for drug evaluation, primarily focused on toxicology and metabolism rather than detailed analgesic efficacy studies.

Animal Models and Toxicology

Reproduction studies in rats at doses up to 50 mg/kg/day showed no evidence of impaired fertility or harm to the fetus. Long-term administration studies (2 years) in rats and mice did, however, raise concerns about potential neoplasia in the large intestine and liver, respectively.

Table 1: Summary of Early Preclinical Toxicology Data

| Species | Route of Administration | Dosage | Duration | Findings |

| Rat | Oral | 50 mg/kg/day | Not specified | No evidence of impaired fertility or fetal harm. |

| Rat | Oral | Not specified | 2 years | Induced neoplasia in the large intestine. |

| Mouse | Oral | Not specified | Lifetime | Induced neoplasia in the liver. |

This table summarizes findings from early preclinical toxicology studies. The lack of detailed quantitative data is characteristic of the research standards of the period.

Metabolism in Animal Models

Early metabolic studies were conducted in various animal species, including rats, mice, and guinea pigs, to understand the excretion of this compound. These studies, foundational to understanding its pharmacokinetics, revealed significant species-specific differences in metabolism, with none of the animal models perfectly replicating human metabolism. Research indicated that in humans, a substantial portion of an oral dose is excreted unchanged in the urine.

Early Clinical Observations and Usage

This compound was adopted by the US Pharmacopoeia in 1928 and became a mainstay for symptomatic relief in urology. It was often prescribed adjunctively with antibacterial agents, providing immediate comfort while the antibiotic addressed the underlying infection. The recommended dosage was typically 100 to 200 mg, three times daily.

Clinical Efficacy

The analgesic efficacy of this compound in its early years was primarily documented through clinical observation rather than structured, quantitative trials. It was widely reported to provide prompt relief from the distressing symptoms of lower urinary tract infections and irritation. While modern clinical trials employing tools like the Visual Analog Scale (VAS) for pain have provided quantitative evidence of its efficacy, such methodologies were not standard in the early period of its use. The consistent and widespread clinical use of this compound for decades serves as a testament to its perceived effectiveness by clinicians of that era.

Experimental Protocols

Detailed experimental protocols from the early 20th century are not available in the format expected of modern scientific publications. However, based on the available information, a general workflow for its clinical application can be described.

Proposed Signaling Pathways

The concept of specific molecular signaling pathways was not a feature of the early pharmacological understanding of this compound. The mechanism was described in broader terms of a "local anesthetic" or "topical analgesic" effect. More recent research, outside the scope of this historical review, has begun to explore potential interactions with specific nerve fibers and receptor channels, but this level of molecular detail was absent in the foundational studies.

Conclusion

The early studies on the analgesic effects of this compound were products of their time, relying heavily on clinical observation and basic preclinical toxicology. While lacking the detailed molecular and quantitative data of modern pharmaceutical research, this foundational work established this compound as an effective agent for the symptomatic relief of lower urinary tract irritation. Its long-standing use in clinical practice underscores the value of these early observations. For researchers today, understanding this historical context is crucial for appreciating the evolution of drug development and for situating contemporary research on this compound's more detailed mechanisms of action.

References

Unraveling the Molecular Complexity of Phenazopyridine: A Technical Guide to its Urinary Tract Analgesia

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the analgesic effects of phenazopyridine in the urinary tract. Addressed to researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding, presents key quantitative data, details experimental methodologies, and visualizes complex biological pathways. While the complete picture of this compound's mechanism of action is still under investigation, this guide consolidates the existing evidence for its multifaceted interactions within the urinary system.

Executive Summary

This compound is a unique, orally administered urinary tract analgesic that provides symptomatic relief from pain, burning, urgency, and frequency associated with lower urinary tract irritation.[1][2][3][4] Unlike systemic analgesics, its action is primarily localized to the urinary tract mucosa, minimizing systemic side effects.[4] Historically, its precise molecular targets have been poorly understood. However, recent research has illuminated several key mechanisms, including the inhibition of sensory nerve fibers, modulation of specific ion channels, and potentially, an influence on inflammatory pathways. This guide delves into the scientific evidence supporting these mechanisms, offering a comprehensive resource for the scientific community.

Pharmacokinetics and Metabolism

This compound is rapidly absorbed from the gastrointestinal tract and extensively metabolized in the liver. A significant portion of the parent drug and its metabolites are excreted in the urine, where they are believed to exert a topical analgesic effect on the urinary tract mucosa.

Table 1: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2.48 ± 0.50 hours | |

| Peak Plasma Concentration (Cmax) | 65.00 ± 29.23 ng/mL | |

| Area Under the Curve (AUC0–∞) | 431.77 ± 87.82 ng·h/mL | |

| Urinary Excretion (48 hours) | 80.07 ± 4.54% of dose | |

| Unchanged Drug in Urine (24 hours) | ~41% of a 600 mg dose | |

| Metabolites in Urine (24 hours) | ~49% of a 600 mg dose |

Table 2: Major Urinary Metabolites of this compound in Humans

| Metabolite | Percentage of Dose | Reference |

| 5-hydroxy-phenazopyridine | 48.3% | |

| p-Aminophenol (PAP) | ~24% of urinary metabolites | |

| N-acetyl-p-aminophenol (Acetaminophen) | ~18% of urinary metabolites | |

| Aniline | ~6.9% of urinary metabolites |

Core Molecular Mechanisms of Action

The analgesic effect of this compound is not attributed to a single molecular interaction but rather a combination of effects on the sensory pathways of the urinary tract.

Inhibition of Bladder Afferent Nerve Activity

In vivo studies in rats have demonstrated that intravenous administration of this compound directly inhibits the activity of mechanosensitive Aδ-fibers in the bladder, which are responsible for transmitting sharp, localized pain signals. This effect is dose-dependent and suggests a direct neural blockade as a primary mechanism of analgesia.

Diagram 1: Proposed Signaling Pathway of Urinary Tract Pain and this compound's Site of Action

Caption: this compound's proposed sites of action in mitigating urinary tract pain.

Modulation of TRPM8 Channels

Recent studies have identified the Transient Receptor Potential Melastatin 8 (TRPM8) channel as a key molecular target of this compound. TRPM8 channels are cold- and menthol-activated ion channels expressed on sensory neurons that are implicated in pain signaling. This compound has been shown to inhibit TRPM8 channels in a concentration-dependent manner.

Table 3: Quantitative Data on this compound's Inhibition of TRPM8 Channels

| Parameter | Value | Cell Type | Method | Reference |

| IC50 (vs. Cold/Menthol) | 2 - 10 µM | HEK293 cells expressing TRPM8 | Fura-2-based calcium measurements & whole-cell patch-clamp |

This inhibition of TRPM8 is significant as these channels are upregulated in patients with painful bladder disorders, suggesting a direct link between TRPM8 modulation and the analgesic effect of this compound.

Proposed Inhibition of Voltage-Gated Sodium Channels (VGSCs)

A long-standing hypothesis is that this compound acts as a local anesthetic by blocking voltage-gated sodium channels in the urinary tract mucosa. This would prevent the propagation of action potentials along sensory nerve fibers, thereby blocking the transmission of pain signals. While this mechanism is plausible and consistent with the drug's anesthetic-like effects, direct experimental evidence with detailed protocols specifically investigating this compound's interaction with VGSCs is not extensively available in published literature.

Proposed Inhibition of Prostaglandin Synthesis

Another proposed mechanism is the inhibition of prostaglandin synthesis, which would reduce inflammation and pain at the site of irritation. Prostaglandins are known to sensitize sensory nerve endings, so their inhibition would contribute to analgesia. Similar to the VGSC inhibition theory, direct and detailed experimental protocols confirming this compound's effect on prostaglandin synthesis in the urothelium are not yet well-documented.

Experimental Protocols

This section provides detailed methodologies for the key experiments that form the basis of our understanding of this compound's mechanism of action.

In Vivo Measurement of Bladder Afferent Nerve Activity in Rats

This protocol, adapted from Aizawa & Wyndaele (2010), allows for the direct measurement of nerve activity in response to bladder distension.

-

Animal Model: Female Sprague-Dawley rats.

-

Anesthesia: Urethane anesthesia.

-

Surgical Procedure:

-

Identification of single nerve fibers originating from the bladder in the L6 dorsal root.

-

Confirmation of bladder innervation by electrical stimulation of the pelvic nerve and by bladder distension.

-

-

Nerve Fiber Classification: Aδ-fibers and C-fibers are differentiated by their conduction velocity.

-

Data Acquisition:

-

Measurement of afferent activity in response to constant bladder filling before drug administration.

-

Intravenous administration of this compound (0.1-3 mg/kg).

-

Post-drug measurement of afferent activity during bladder filling.

-

-

Analysis: Comparison of nerve firing frequency and bladder compliance before and after drug administration.

Diagram 2: Experimental Workflow for In Vivo Measurement of Bladder Afferent Nerve Activity

Caption: Workflow for assessing this compound's effect on bladder nerve activity in vivo.

Ex Vivo Measurement of Bladder Mechanosensory Signaling

This protocol, based on the work of Clark et al., utilizes an isolated bladder preparation to assess the local effects of this compound.

-

Tissue Preparation:

-

Urinary bladders are excised from mice.

-

The bladder is mounted in an organ bath with Krebs solution.

-

-

Nerve Recording:

-

Fine nerve filaments are dissected from the bladder surface.

-

Nerve activity is recorded using a suction electrode.

-

-

Experimental Procedure:

-

The bladder is distended with saline to establish a baseline mechanosensory response.

-

This compound (100-300 µM) is infused intravesically.

-

Mechanosensory responses to bladder distension are recorded in the presence of the drug.

-

-

Data Analysis: Action potential firing rates in response to bladder filling are analyzed before and after this compound administration using software such as Spike2.

In Vitro TRPM8 Inhibition Assay

This protocol is derived from the methodology of Luyts et al. (2023).

-

Cell Lines: HEK293 or CHO cells stably expressing human TRPM8 channels.

-

Method 1: Fura-2-Based Calcium Measurements:

-

Cells are loaded with the calcium-sensitive dye Fura-2.

-

Baseline fluorescence is measured.

-

Cells are stimulated with a TRPM8 agonist (e.g., menthol or cold stimulus) in the presence and absence of varying concentrations of this compound.

-

Changes in intracellular calcium concentration are quantified by measuring the fluorescence ratio.

-

-

Method 2: Whole-Cell Patch-Clamp Recordings:

-

Standard whole-cell patch-clamp configuration is established on single cells.

-

TRPM8 currents are elicited by application of a TRPM8 agonist or a cold ramp.

-

This compound is applied to the bath solution, and the effect on TRPM8 current amplitude and kinetics is recorded.

-

-

Data Analysis: IC50 values are calculated from the concentration-response curves.

Diagram 3: Experimental Workflow for In Vitro TRPM8 Inhibition Assay

Caption: Dual methodologies for assessing this compound's inhibition of TRPM8 channels.

Clinical Efficacy

Clinical trials have provided quantitative evidence of this compound's analgesic efficacy in patients with uncomplicated urinary tract infections.

Table 4: Clinical Trial Data on this compound Efficacy (200 mg single dose vs. Placebo)

| Symptom (measured by Visual Analog Scale - VAS) | Mean % Reduction at 6 hours (this compound) | Mean % Reduction at 6 hours (Placebo) | p-value | Reference |

| General Discomfort | 53.4% | 28.8% | <0.05 | |

| Pain During Urination | 57.4% | 35.9% | <0.05 | |

| Urination Frequency | 39.6% | 27.6% | <0.05 |

These results demonstrate a statistically significant and clinically meaningful reduction in key urinary symptoms within hours of administration.

Future Directions and Conclusion

While significant progress has been made in understanding the molecular mechanisms of this compound, further research is warranted. Specifically, detailed investigations into its interaction with various subtypes of voltage-gated sodium channels present in the urothelium and afferent nerves would provide a more complete picture of its local anesthetic properties. Additionally, direct experimental evidence of its effects on prostaglandin synthesis pathways in human urothelial cells is needed to confirm this proposed mechanism.

References

- 1. droracle.ai [droracle.ai]

- 2. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LOSS OF PROSTAGLANDIN E2 RELEASE FROM IMMORTALIZED UROTHELIAL CELLS OBTAINED FROM INTERSTITIAL CYSTITS PATIENT BLADDERS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Phenazopyridine's Impact on Nociceptive Kinases and Nerve Fibers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazopyridine is a urinary analgesic widely used for the symptomatic relief of pain, burning, and urgency associated with urinary tract infections and other lower urinary tract irritations.[1][2] While its clinical efficacy is well-established, the precise molecular mechanisms underpinning its analgesic effect have remained partially elucidated for many years. Recent research has shed light on its mode of action, revealing a multi-faceted interaction with key components of the nociceptive signaling pathway, including specific kinases and sensory nerve fibers. This technical guide provides an in-depth overview of the current understanding of this compound's impact on these targets, summarizing key quantitative data and detailing the experimental protocols used in these discoveries.

Impact on Nociceptive Kinases

This compound has been identified as a kinase inhibitor, with a notable affinity for several kinases involved in cellular signaling and nociception.[3] The primary targets identified are within the phosphatidylinositol kinase (PIK) family, which are crucial players in pain signaling pathways.[3][4]

Quantitative Data: Kinase Inhibition

The binding affinities of this compound to various human kinases have been quantified, demonstrating a notable interaction with cyclin-G-associated kinase (GAK) and two phosphatidylinositol kinases, PI4KB and PIP4K2C. The latter is known to be involved in pain induction.

| Kinase Target | Method | Parameter | Value | Reference |

| GAK | Kd select analysis | Kd | 130 nM | |

| PI4KB | Kd select analysis | Kd | 480 nM | |

| PIP4K2C | Kd select analysis | Kd | 600 nM | |

| PI5P4Kγ | Not Specified | Kd | 540 nM | |

| MAP4K1 | Kd select analysis | Kd | 1,100 nM | |

| STK35 | Kd select analysis | Kd | 1,100 nM | |

| FLT3(ITD) | Kd select analysis | Kd | 1,300 nM | |

| LRRK2-G2019S | Kd select analysis | Kd | 2,000 nM | |

| FLT3 | Kd select analysis | Kd | 2,100 nM |

Kd (Dissociation Constant) is a measure of binding affinity; a lower Kd indicates a higher affinity.

Signaling Pathway

This compound's inhibition of phosphatidylinositol kinases disrupts the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival. This inhibition leads to an upregulation of autophagy.

Impact on Nerve Fibers

This compound exerts a direct inhibitory effect on sensory nerve fibers in the bladder, which likely contributes significantly to its analgesic properties. Studies have focused on its impact on mechanosensitive Aδ-fibers and its interaction with specific ion channels.

Quantitative Data: Nerve Fiber Inhibition

Intravenous administration of this compound in rats has been shown to dose-dependently decrease the activity of mechanosensitive Aδ-fibers in the bladder, while having no significant effect on C-fiber activity.

| Nerve Fiber Type | This compound Dose (mg/kg, IV) | Effect on Firing Activity | Reference |

| Aδ-fibers | 0.1 - 3 | Significant dose-dependent decrease | |

| C-fibers | 0.1 - 3 | No significant change |

Interaction with TRPM8 Channels

A key molecular target of this compound in sensory neurons is the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a cold and menthol sensor that is expressed in bladder afferent neurons and is upregulated in painful bladder conditions. This compound rapidly and reversibly inhibits TRPM8 responses to cold and menthol.

| Channel | Method | Parameter | Value | Reference |

| TRPM8 | Fura-2-based calcium measurements and whole-cell patch-clamp recordings | IC50 | 2 - 10 µM |

This inhibition of TRPM8 is proposed as a primary mechanism for the analgesic activity of this compound in the urinary tract.

Experimental Protocols

Kinase Inhibition Assays

1. Active Site-Directed Competition Binding Assay (Kdselect)

-

Principle: This assay measures the binding affinity of a test compound (this compound) to a panel of kinases by assessing its ability to compete with a known, immobilized broad-spectrum kinase inhibitor.

-

Procedure:

-

A panel of recombinant human kinases, each tagged with a unique DNA identifier, is used.

-

The kinases are incubated with varying concentrations of this compound.

-

The kinase-phenazopyridine mixture is then added to beads coated with a broad-spectrum immobilized kinase inhibitor.

-

After an incubation period to allow for competitive binding, the beads are washed to remove unbound components.

-

The amount of kinase bound to the beads is quantified by detecting the DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates a higher affinity of this compound for the kinase.

-

Nerve Fiber Activity Assays

1. In Vivo Bladder Afferent Nerve Firing Assay (Rat Model)

-

Principle: This protocol directly measures the electrical activity of single afferent nerve fibers from the bladder in an anesthetized rat to assess the effect of this compound on their response to mechanical stimulation (bladder distension).

-

Procedure:

-

Female Sprague-Dawley rats are anesthetized with urethane.

-

Single nerve fibers originating from the bladder are identified in the L6 dorsal root through electrical stimulation of the pelvic nerve and by bladder distension.

-

Fibers are classified as Aδ- or C-fibers based on their conduction velocity.

-

The afferent activity in response to constant bladder filling is measured before drug administration to establish a baseline.

-

This compound is administered intravenously at various doses (0.1-3 mg/kg).

-

The afferent activity during bladder filling is measured again after drug administration to determine the inhibitory effect.

-

2. Whole-Cell Patch-Clamp Recordings for TRPM8 Inhibition

-

Principle: This electrophysiological technique measures the ion currents flowing through TRPM8 channels in cultured cells to determine the inhibitory effect of this compound.

-

Procedure:

-

Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are transfected to express TRPM8 channels.

-

A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a set voltage, and the currents flowing through the TRPM8 channels are recorded in response to agonists (e.g., menthol or cold stimulus).

-

This compound is applied to the cells, and the change in the agonist-evoked current is measured to determine the IC50.

-

Conclusion

The analgesic effects of this compound are attributable to a dual mechanism involving the inhibition of specific nociceptive kinases and the direct suppression of sensory nerve fiber activity in the urinary tract. Its action as a kinase inhibitor, particularly on phosphatidylinositol kinases, and its potent inhibition of TRPM8 channels on Aδ-fibers provide a molecular basis for its clinical efficacy. Further research into these mechanisms may open avenues for the development of more targeted and potent analgesics for urinary tract and other pain conditions.

References

- 1. Effects of this compound on rat bladder primary afferent activity, and comparison with lidocaine and acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Novel Mechanism for an Old Drug: this compound is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholar.google.com [scholar.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Phenazopyridine as a Urinary Analgesic

This technical guide provides a comprehensive overview of the discovery, historical development, and mechanistic understanding of this compound, a widely used urinary analgesic. The information is curated for researchers, scientists, and professionals involved in drug development, offering a detailed exploration of its journey from initial synthesis to its current clinical applications and ongoing research into its mode of action.

Discovery and Historical Development

The story of this compound begins in the early 20th century, with its initial synthesis predating the understanding of its therapeutic application.

-

1914: this compound was first synthesized.[1]

-

1928: The compound was adopted by the US Pharmacopoeia.[1] Initially, it was erroneously believed to possess bactericidal properties and was prescribed for the treatment of lower urinary tract infections (UTIs).[1]

-

1932: The crucial discovery of this compound's analgesic properties was made by Swiss chemist Dr. Bernhard Joos.[2] Following this discovery, Dr. Joos founded the pharmaceutical company Cilag in 1936 to commercialize his findings.

-

Late 1930s: The advent of antibiotics provided a definitive cure for UTIs, repositioning this compound as an adjunctive therapy for symptomatic relief.[1]

-

Post-marketing: this compound was marketed before regulatory mandates required extensive preclinical studies to establish safety and efficacy, leading to a historical lack of comprehensive studies.

The initial commercial synthesis of this compound hydrochloride, marketed under the trade name Pyridium by Merck & Co., followed a process rooted in the work of Chichibaban. This involved the reaction of pyridine with sodamide to produce 2,6-diaminopyridine, which was then subjected to a diazo coupling with benzene diazonium chloride.

Mechanism of Action: An Evolving Understanding

The precise mechanism of action of this compound remains a subject of ongoing investigation, with several hypotheses proposed and explored over the years. It is generally accepted that the drug exerts a localized analgesic effect on the mucosa of the urinary tract.

The primary and long-standing hypothesis is that this compound acts as a topical analgesic directly on the urinary tract lining. Evidence suggests that the drug inhibits nerve fibers in the bladder that are responsive to mechanical stimuli. Specifically, in vivo studies in rats have indicated that this compound can directly inhibit mechanosensitive Aδ-fibers in the bladder.

More recent research has unveiled a novel mechanism of action, proposing that this compound functions as a kinase inhibitor. This hypothesis is based on the presence of a pyridine-2,6-diamine moiety in its structure, a known kinase inhibition motif.

Experimental evidence supporting this includes:

-

Kinome Screening: In an active site-directed competition binding assay, this compound was screened against 401 human kinases. The results showed physical interaction with several kinases.

-

Binding Affinities: Dose-inhibition curves revealed that this compound interacts with sub-micromolar binding affinities with cyclin-G-associated kinase (GAK), and two phosphatidylinositol kinases, PI4KB and PIP4K2C. Notably, PIP4K2C is known to be involved in pain induction.

-

Cellular Effects: In pluripotent stem cells, the addition of this compound led to changes in the activities of several kinases, particularly those in the Mitogen-Activated Protein Kinase (MAPK), Cyclin-Dependent Kinase (CDK), and AKT pathways. It was also found to upregulate autophagy, a process often increased upon inhibition of the phosphatidyl-inositol/AKT pathway.

Another proposed mechanism involves the inhibition of voltage-gated sodium channels. DrugBank Online lists this compound as an inhibitor of the sodium channel protein type 1 subunit alpha. This action would be consistent with a local anesthetic effect, reducing the transmission of pain signals.

Recent studies have also pointed to the inhibition of Transient Receptor Potential Melastatin 8 (TRPM8) channels as a potential mechanism for this compound's analgesic effect. TRPM8 is expressed in bladder afferent neurons and is upregulated in patients with painful bladder conditions. This compound was found to inhibit TRPM8 in a concentration range consistent with its levels in the urine of treated patients.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: Kinase Binding Affinity of this compound

| Kinase | Method | Parameter | Value (nM) | Reference |

| GAK | Kd select analysis | Kd | 130 | |

| PI4KB | Kd select analysis | Kd | 480 | |

| PI5P4Kγ | Not Specified | Kd | 540 | |

| PIP4K2C | Kd select analysis | Kd | 600 | |

| MAP4K1 | Kd select analysis | Kd | 1,100 | |

| STK35 | Kd select analysis | Kd | 1,100 | |

| FLT3 (ITD) | Kd select analysis | Kd | 1,300 | |

| LRRK2-G2019S | Kd select analysis | Kd | 2,000 | |

| FLT3 | Kd select analysis | Kd | 2,100 |

Table 2: Clinical Efficacy of this compound in Uncomplicated Cystitis

| Study | N (this compound/Placebo) | Dosing Regimen | Primary Outcome Measure | Results | Reference |

| Multicenter, randomized, placebo-controlled study | 30/30 | 200 mg once | Improvement in symptoms at 6 hours | All 30 patients in the this compound group showed improvement at 6 hours, with 43.3% reporting "significant improvement". The response was significantly different from the placebo group (p<0.05). | |

| Multicenter, randomized, placebo-controlled study | 30/30 | 200 mg once | Reduction in general discomfort (VAS score) at 6 hours | 53.4% reduction in the this compound group vs. 28.8% in the placebo group. | |

| Multicenter, randomized, placebo-controlled study | 30/30 | 200 mg once | Reduction in pain during urination (VAS score) at 6 hours | 57.4% reduction in the this compound group vs. 35.9% in the placebo group. | |

| Multicenter, randomized, placebo-controlled study | 30/30 | 200 mg once | Reduction in urination frequency (VAS score) at 6 hours | 39.6% reduction in the this compound group vs. 27.6% in the placebo group. | |

| Open-label, single-arm study | 118 | 200 mg, 3 times daily for 2 weeks | Symptomatic response | Alleviation of dysuria (95.3%), burning sensation (93.6%), frequency (85.6%), and nocturia (83.7%). | |

| Uncontrolled study | 49 | 200 mg, 3 times daily | Symptom scores at 24 and 72 hours | Mean symptom scores reported as slight after 24 hours and none or 1-2 symptoms after 72 hours. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

-

Principle: This assay quantifies the interaction between this compound and a panel of human kinases by measuring its ability to compete with an immobilized, broad-spectrum kinase inhibitor for binding to the kinase's active site.

-

Reagents: A panel of recombinant human kinases, each tagged with a unique DNA identifier. Beads coated with an immobilized ligand (e.g., staurosporine).

-

Procedure:

-

Kinases are incubated with various concentrations of this compound.

-

The kinase-phenazopyridine mixture is then added to the ligand-coated beads.

-

Following an incubation period to allow for competitive binding, the beads are washed to remove unbound components.

-

The amount of kinase bound to the beads is quantified using quantitative PCR to detect the specific DNA tag of each kinase.

-

-

Data Analysis: The amount of kinase bound to the beads is inversely proportional to the binding affinity of this compound. The dissociation constant (Kd) is determined from the dose-response curve.

-

Principle: This protocol assesses the ability of this compound to induce autophagy by visualizing and quantifying the formation of autophagosomes, which are marked by the protein LC3B.

-

Cell Culture and Treatment: Pluripotent stem cells (PSCs) or other suitable cell lines are cultured and then treated with this compound (e.g., 10 µM) or control compounds (e.g., rapamycin as an inducer, chloroquine as an inhibitor) for a specified duration.

-

Immunofluorescent Staining for LC3B:

-

Cells are fixed with paraformaldehyde and permeabilized.

-

Incubation with a primary antibody against LC3B is performed.

-

A fluorescently labeled secondary antibody is then applied.

-

Cell nuclei can be counterstained with a DNA dye like DAPI.

-

-

Microscopy and Quantification: The formation of LC3B-positive puncta (autophagosomes) is visualized using fluorescence microscopy. The number and intensity of these puncta per cell are quantified using image analysis software to determine the level of autophagy induction.

-

Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.

-

Participants: Women with acute uncomplicated cystitis.

-

Intervention:

-

Main Group: this compound (e.g., 2 tablets of 100 mg for a total dose of 200 mg, once).

-

Control Group: Placebo administered in the same manner.

-

-

Efficacy Evaluation:

-

The severity of primary symptoms (general discomfort, pain during urination, and urinary frequency) is assessed at baseline and at specific time points (e.g., 6 hours) after drug administration using a Visual Analog Scale (VAS).

-

Following the initial evaluation, patients commence antibiotic therapy and are followed for a subsequent period (e.g., three days).

-

-

Safety Evaluation: The incidence of adverse events is monitored and recorded throughout the study.

Visualizations

Caption: Proposed kinase inhibition pathway of this compound.

Caption: Experimental workflow for the kinase binding assay.

Caption: Logical relationship of proposed analgesic mechanisms.

References

Methodological & Application

Phenazopyridine In Vitro Assay Protocols: A Detailed Guide for Researchers

FOR IMMEDIATE RELEASE

[City, State] – [Date] – To facilitate further research and development in urology and pharmacology, this document provides detailed application notes and protocols for in vitro assays of phenazopyridine. This guide is intended for researchers, scientists, and drug development professionals investigating the mechanisms, efficacy, and safety of this widely used urinary tract analgesic.

This compound has long been a staple for relieving the symptoms of urinary tract infections (UTIs), including pain, burning, and urgency.[1] While its clinical effects are well-documented, a deeper understanding of its molecular and cellular mechanisms is crucial for the development of new therapeutics and for refining its current applications. These protocols provide standardized methods for evaluating this compound's cytotoxic, mutagenic, and analgesic properties in a laboratory setting.

Key In Vitro Assay Data for this compound

The following table summarizes key quantitative data from in vitro studies on this compound, providing a comparative overview of its activity in various assays.

| Assay Type | Target/Cell Line | Endpoint | Result (this compound) | Reference |

| Mechanism of Action | Human TRPM8 channels expressed in HEK293 cells | IC₅₀ (Inhibition) | 2 - 10 µM | Inhibition of TRPM8 by the urinary tract analgesic drug this compound.[2] |

| Genotoxicity | Salmonella typhimurium strains TA98 and TA1538 | Mutagenicity | Mutagenic (with S9) | Mutagenicity of structurally related phenylazo-3-pyridines in Salmonella typhimurium.[3] |

| Cytotoxicity | Human bladder cancer cell lines (T24, 5637) | IC₅₀ (Cell Viability) | Data Not Available | N/A |

| Anti-inflammatory | Ovine COX-1 and COX-2 enzymes | IC₅₀ (Inhibition) | Data Not Available | N/A |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and accuracy in experimental findings.

Cytotoxicity Assay: MTT Protocol for Urothelial Cells

This protocol is designed to assess the cytotoxic effects of this compound on human urothelial cell lines, such as the cancerous T24 cell line and the non-tumorigenic SV-HUC-1 cell line.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the viability of human bladder epithelial cells.

Materials:

-

Human urothelial cell lines (e.g., T24, SV-HUC-1)

-

Complete cell culture medium (e.g., McCoy's 5A for T24, F-12K Medium for SV-HUC-1)

-

This compound hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed the urothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 1000 µM). Remove the culture medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Genotoxicity Assay: Ames Test Protocol

This protocol determines the mutagenic potential of this compound using histidine-dependent strains of Salmonella typhimurium.

Objective: To evaluate the ability of this compound and its metabolites to induce reverse mutations in Salmonella typhimurium strains.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, TA1538)

-

This compound hydrochloride

-

S9 fraction from Aroclor-1254 induced rat liver for metabolic activation

-

Top agar (0.6% agar, 0.5% NaCl)

-

Minimal glucose agar plates

-

Positive controls (e.g., 2-nitrofluorene for TA98 without S9, benzo[a]pyrene for TA98 with S9)

-

Vehicle control (e.g., DMSO)

Procedure:

-

Preparation of Tester Strains: Grow overnight cultures of the Salmonella typhimurium strains in nutrient broth at 37°C.

-

Metabolic Activation: Prepare the S9 mix containing the S9 fraction, buffer, and cofactors (NADP and glucose-6-phosphate).

-

Plate Incorporation Method:

-

To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the this compound solution at various concentrations (e.g., 10 to 5000 µ g/plate ).

-

For assays with metabolic activation, add 0.5 mL of the S9 mix. For assays without metabolic activation, add 0.5 mL of phosphate buffer.

-

Vortex the mixture gently and pour it onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+) on each plate.

-

Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants in the vehicle control.

Mechanism of Action: TRPM8 Inhibition Assay via Calcium Imaging

This protocol outlines the procedure to measure the inhibitory effect of this compound on the TRPM8 ion channel using a Fura-2 AM calcium imaging assay in HEK293 cells expressing the human TRPM8 channel.

Objective: To quantify the inhibition of TRPM8 channel activity by this compound in response to a TRPM8 agonist.

Materials:

-

HEK293 cells stably expressing human TRPM8

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

TRPM8 agonist (e.g., Menthol, Icilin)

-

This compound hydrochloride

-

Fluorescence microscope or plate reader equipped for ratiometric calcium imaging

Procedure:

-

Cell Culture: Culture HEK293-TRPM8 cells on glass coverslips or in 96-well black-walled imaging plates.

-

Dye Loading:

-

Prepare a loading buffer containing HBSS, 2-5 µM Fura-2 AM, and 0.02% Pluronic F-127.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for 30 minutes at room temperature.

-

-

Calcium Imaging:

-

Mount the coverslip on the microscope stage or place the plate in the reader.

-

Continuously perfuse the cells with HBSS.

-

Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

-

-

Experimental Protocol:

-

Establish a stable baseline fluorescence ratio (340/380 nm).

-

Apply the TRPM8 agonist (e.g., 100 µM Menthol) to induce a calcium influx and record the change in the fluorescence ratio.

-

After a washout period, pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 5-10 minutes.

-

Co-apply the TRPM8 agonist and this compound and record the fluorescence ratio.

-

-

Data Analysis: Calculate the change in the 340/380 nm fluorescence ratio as a measure of intracellular calcium concentration. Determine the percentage of inhibition of the agonist-induced response by this compound and calculate the IC₅₀ value.

Anti-inflammatory Effect: Cyclooxygenase (COX) Inhibition Assay

This protocol describes an in vitro assay to evaluate the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Objective: To determine if this compound inhibits the activity of COX-1 and/or COX-2 and to quantify its potency (IC₅₀).

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

This compound hydrochloride

-

Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂)

Procedure:

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

-